4-(4-Bromophenyl)morpholine

Beschreibung

General Significance of Morpholine (B109124) Derivatives in Synthetic Chemistry and Life Sciences

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. biosynce.comresearchgate.net Its unique structural and physicochemical properties, including its polarity and relatively low basicity compared to other nitrogenous heterocycles like piperidine, make it a valuable scaffold in the design of therapeutic agents. biosynce.comoup.com The morpholine ring can enhance a molecule's solubility and bioavailability, crucial factors for drug efficacy. biosynce.comnih.gov Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing for fine-tuning of a drug's interaction with its biological target. researchgate.netresearchgate.net Consequently, morpholine derivatives have been successfully incorporated into a wide array of approved drugs and experimental therapies for conditions ranging from cancer and infectious diseases to neurological disorders. biosynce.comnih.gove3s-conferences.orge3s-conferences.org Beyond pharmaceuticals, morpholine derivatives also find applications in agrochemicals as fungicides and herbicides, and in materials science as curing agents and stabilizers for polymers. e3s-conferences.org

Overview of N-Aryl Morpholines as a Class of Heterocyclic Compounds

N-aryl morpholines, a subclass of morpholine derivatives where the morpholine nitrogen is directly attached to an aryl group, represent an important class of compounds with significant applications in medicinal chemistry. This structural arrangement allows for the exploration of diverse chemical space, as the aryl group can be readily modified to influence the compound's electronic properties, steric profile, and potential for specific biological interactions. The synthesis of N-aryl morpholines can be achieved through various methods, including the reaction of a substituted phenylamine with 2-chloroethyl ether. google.com Research has shown that N-aryl morpholines can serve as inhibitors for various enzymes, highlighting their potential as therapeutic agents. For instance, substituted 4-morpholine N-arylsulfonamides have been investigated as γ-secretase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Academic Research Trajectories and Scope for 4-(4-Bromophenyl)morpholine

This compound, with its distinct bromine-substituted phenyl group, is a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. chemicalbook.commyskinrecipes.com The presence of the bromine atom at the para position provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. mdpi.com This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.

Current research involving this compound and its derivatives spans several areas. It is utilized as a building block in the synthesis of potential therapeutic agents. For example, it has been incorporated into molecules designed as inhibitors of enzymes like bovine carbonic anhydrase-II and as components of compounds with potential applications in Alzheimer's disease research. mdpi.comrsc.org The compound and its derivatives have also been studied for their potential anticancer properties. mdpi.com The ongoing exploration of this compound in academic and industrial laboratories underscores its potential to contribute to the development of new chemical entities with valuable applications. myskinrecipes.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12BrNO | scbt.comsigmaaldrich.com |

| Molecular Weight | 242.11 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 111-118 °C | chemicalbook.comsigmaaldrich.com |

| CAS Number | 30483-75-1 | chemicalbook.comscbt.comsigmaaldrich.com |

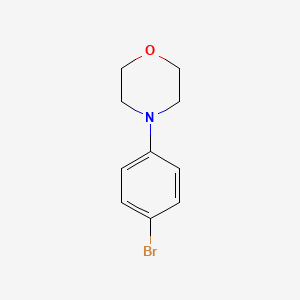

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTKZWNRUPTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469608 | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30483-75-1 | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Characterization of 4 4 Bromophenyl Morpholine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(4-Bromophenyl)morpholine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide definitive evidence for its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides precise information about the electronic environment and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the morpholine (B109124) ring appear as two distinct triplets. figshare.com The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are observed at approximately 3.10 ppm, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) appear further downfield at around 3.84 ppm. figshare.com This downfield shift is due to the deshielding effect of the electronegative oxygen atom.

The aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two multiplets. The two protons ortho to the morpholine nitrogen (H-2' and H-6') resonate at about 6.76 ppm, while the two protons ortho to the bromine atom (H-3' and H-5') are found at approximately 7.34 ppm. figshare.com The integration of these signals (4H for the morpholine ring and 4H for the aromatic ring) confirms the proton count of the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment | Reference |

|---|---|---|---|---|---|

| 3.10 | t | 4.9 | 4H | N-(CH₂)₂ | figshare.com |

| 3.84 | t | 4.8 | 4H | O-(CH₂)₂ | figshare.com |

| 6.76 | m | - | 2H | Aromatic H (ortho to N) | figshare.com |

| 7.34 | m | - | 2H | Aromatic H (ortho to Br) | figshare.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of this compound. The morpholine ring carbons adjacent to the nitrogen (N-CH₂) appear at approximately 49.1 ppm, while those adjacent to the oxygen (O-CH₂) are shifted downfield to around 66.8 ppm. figshare.com

In the aromatic region, four distinct signals are observed. The carbon atom attached to the bromine (C-Br) is found at about 112.1 ppm. The two equivalent aromatic carbons ortho to the morpholine group (C-2' and C-6') resonate at approximately 117.3 ppm, and the two equivalent carbons ortho to the bromine (C-3' and C-5') appear at 131.9 ppm. The quaternary carbon attached to the nitrogen atom (C-1') is the most deshielded, with a chemical shift of around 150.3 ppm. figshare.com

| Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|

| 49.1 | N-(CH₂)₂ | figshare.com |

| 66.8 | O-(CH₂)₂ | figshare.com |

| 112.1 | Ar-C (C-Br) | figshare.com |

| 117.3 | Ar-C (ortho to N) | figshare.com |

| 131.9 | Ar-C (ortho to Br) | figshare.com |

| 150.3 | Ar-C (ipso to N) | figshare.com |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would show a cross-peak between the signals at 3.10 ppm and 3.84 ppm, confirming the coupling between the adjacent methylene (B1212753) groups in the morpholine ring. It would also show correlations within the aromatic spin system. The use of COSY has been essential for definitive proton assignments in related complex structures like 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). uvic.calibretexts.org An HSQC or HMQC spectrum of the title compound would show a cross-peak connecting the proton signal at 3.10 ppm to the carbon signal at 49.1 ppm (N-CH₂). Similarly, it would link the proton signal at 3.84 ppm to the carbon signal at 66.8 ppm (O-CH₂), and the aromatic proton signals to their corresponding carbon signals, thus validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J). youtube.comlibretexts.org In the case of this compound, an HMBC spectrum would be particularly useful. It would show correlations from the N-CH₂ protons (3.10 ppm) to the ipso-aromatic carbon (C-1' at 150.3 ppm) and the ortho-aromatic carbons (C-2'/C-6' at 117.3 ppm), confirming the connection between the morpholine ring and the phenyl ring.

Vibrational Spectroscopy Characterization (Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. Analysis of analogous structures, such as (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one and 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine, provides insight into the expected spectral features. tandfonline.comtandfonline.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | tandfonline.com |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | tandfonline.comtandfonline.com |

| 1600-1580 | C=C Stretch | Aromatic Ring | tandfonline.com |

| 1270-1200 | C-N Stretch | Aryl-Amine | tandfonline.com |

| 1130-1070 | C-O-C Stretch | Ether | - |

| 850-810 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene | tandfonline.com |

| 650-550 | C-Br Stretch | Aryl-Bromide |

The spectrum would feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the morpholine ring just below 3000 cm⁻¹. tandfonline.comtandfonline.com The characteristic stretching of the aryl C-N bond is expected around 1250 cm⁻¹, while the strong C-O-C stretching of the ether linkage in the morpholine ring typically appears in the 1130-1070 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ range. Finally, a strong band corresponding to the C-Br stretch is anticipated in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) for this compound confirms its molecular formula, C₁₀H₁₂BrNO. figshare.com The calculated exact mass for the molecular ion [M]⁺ is 241.0097, which matches closely with the experimentally found value of 241.0095. figshare.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Due to the natural abundance of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion appears as a pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This provides a clear signature for the presence of a single bromine atom in the molecule.

The fragmentation pattern can also provide structural information. For related compounds like 4-(1-(4-bromophenyl)-3-phenylprop-2-yn-1-yl)morpholine, a common fragmentation pathway is the loss of the morpholine moiety, resulting in a significant fragment ion. rsc.org A similar fragmentation would be expected for this compound, leading to the formation of a bromophenyl cation or related fragments.

Single Crystal X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound was not found in the searched literature, studies on closely related analogs provide valuable insights into its likely solid-state conformation. nih.gov

Chemical Reactivity and Organic Transformations of 4 4 Bromophenyl Morpholine

Reactivity of the Aryl Bromide Functionality

The bromine atom attached to the phenyl ring is a key reactive site, enabling various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

The aryl bromide moiety of 4-(4-bromophenyl)morpholine readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, this compound can be coupled with various arylboronic acids to synthesize biphenyl (B1667301) derivatives. gre.ac.ukmdpi.com The reaction conditions often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate or potassium phosphate (B84403) in a suitable solvent system like toluene/ethanol/water. gre.ac.ukmdpi.com Electron-rich boronic acids have been shown to give good yields in these reactions. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound can undergo Heck reactions with various alkenes. lookchem.com For example, its reaction with vinyltriethoxysilane, catalyzed by palladium acetate, is a step in the synthesis of trans-4,4'-dibromostilbene. lookchem.com Green protocols for the Heck reaction have been developed using more environmentally friendly solvents like ethanol. frontiersin.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com This method is used to synthesize aryl alkynes. The reaction can be performed under mild conditions, often at room temperature, with a base like diisopropylamine (B44863) or triethylamine. nrochemistry.comrsc.org The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl, allowing for selective couplings if multiple different halides are present. nrochemistry.com

Table 1: Examples of Cross-Coupling Reactions with this compound Derivatives

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| Heck | 4-[(Bromophenyl)azo]morpholine | Vinyltriethoxysilane | Pd(OAc)₂ | Stilbene (B7821643) derivative |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) can produce the corresponding Grignard reagent, 4-(morpholinophenyl)magnesium bromide. diva-portal.org These reagents are powerful nucleophiles and are used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters. diva-portal.orggoogle.com

Organolithium Compounds: Aryl bromides can be converted to organolithium compounds through halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures. rsc.orggoogle.com The resulting 4-(morpholinophenyl)lithium is a highly reactive intermediate that can be used in a variety of synthetic applications, including the synthesis of complex heterocyclic structures. rsc.orgrug.nl

Chemical Transformations Involving the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is a nucleophilic and basic center, allowing for a range of functionalization reactions.

N-Alkylation Reactions

The secondary amine of the morpholine moiety can be alkylated to introduce various alkyl groups. This can be achieved through several methods:

Reaction with Alkyl Halides: This is a classical method for N-alkylation, where the morpholine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. researchgate.net

Reductive Amination: This involves the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent.

Catalytic N-Alkylation with Alcohols: More sustainable methods involve the use of alcohols as alkylating agents in the presence of a catalyst. For instance, the N-alkylation of morpholine with various alcohols has been achieved using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net Iridium and ruthenium complexes have also been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov

Table 2: Catalytic N-Alkylation of Morpholine with Methanol

| Catalyst | Temperature (°C) | Molar Ratio (Methanol:Morpholine) | Conversion (%) | Selectivity for N-methylmorpholine (%) |

|---|

N-Acylation and N-Sulfonylation Processes

N-Acylation: The morpholine nitrogen can be acylated by reacting with acylating agents like acyl chlorides or anhydrides to form amides. researchgate.net This reaction is a common method for introducing an acyl group onto the nitrogen atom. nih.gov

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. acs.orgnih.gov For example, morpholine can be sulfonylated with 4-methylbenzenesulfonyl chloride. These sulfonamide derivatives have applications in medicinal chemistry. nih.govfarmaciajournal.com

Catalytic Applications in Organic Synthesis Directed by the this compound Moiety

Furthermore, the this compound scaffold can be incorporated into more complex molecules that exhibit catalytic activity. For instance, it can be a component in the design of novel catalysts where the electronic and steric properties of the substituted phenyl ring play a role in the catalytic cycle. nih.gov

Pharmacological and Biological Research of 4 4 Bromophenyl Morpholine Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent structural features of 4-(4-bromophenyl)morpholine make it a valuable building block in the synthesis of novel therapeutic agents. The presence of the bromine atom and the morpholine (B109124) ring allows for diverse chemical modifications, leading to compounds with potential applications in various disease areas.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is widely utilized as a key intermediate in the synthesis of more complex pharmaceutical molecules. chemicalbook.com The bromine atom on the phenyl ring is a reactive site, enabling a variety of chemical transformations such as substitution reactions. This allows for the introduction of different functional groups, which can significantly influence the biological activity of the resulting compounds. For instance, it serves as a precursor in the creation of molecules targeting the central nervous system, where the morpholine ring can enhance solubility and bioavailability. smolecule.com

The synthesis of various heterocyclic compounds, such as pyrimidine (B1678525) derivatives, often employs this compound as a starting material. tandfonline.comtandfonline.com One example is the synthesis of 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, which has shown potential antibacterial and antifungal activities. tandfonline.comtandfonline.com The morpholine group itself is a significant pharmacophore found in numerous approved drugs, and its incorporation into new molecular frameworks is a common strategy in drug discovery. mdpi.com

Design and Development of Bioactive Molecules

The structural framework of this compound is a foundation for the design and development of a diverse array of bioactive molecules. Researchers have synthesized numerous derivatives by modifying this core structure to explore their therapeutic potential. These derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govacs.org

For example, chalcone (B49325) derivatives incorporating the this compound scaffold have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors. mdpi.com Additionally, thiazole (B1198619) derivatives containing the this compound moiety have been explored for their antimicrobial properties. nih.govacs.org The synthesis of these novel compounds often involves multi-step reactions, leveraging the reactivity of the bromophenyl group and the structural contributions of the morpholine ring to achieve desired pharmacological profiles.

Evaluation of Specific Biological Activities

Derivatives of this compound have been the subject of numerous studies to evaluate their specific biological activities. A significant area of this research has focused on their potential as enzyme inhibitors, which play a crucial role in various physiological and pathological processes.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a key area of investigation in medicinal chemistry. These studies provide insights into the structure-activity relationships of these compounds and their potential as therapeutic agents for various diseases.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.orgnih.gov Several studies have investigated the potential of this compound derivatives as inhibitors of carbonic anhydrase II (CA-II).

One study focused on the synthesis of morpholine-derived thiazoles and their evaluation as bovine carbonic anhydrase-II inhibitors. rsc.org In this research, a 4-para-bromophenyl derivative exhibited good potency with an IC₅₀ value of 23.80 μM, suggesting that the presence of a larger halogen like bromine can enhance the inhibitory activity. rsc.org Another study on thiazole-methylsulfonyl derivatives also explored their inhibitory effects on human carbonic anhydrase I and II isoenzymes. nih.govacs.org The derivative 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-bromophenyl)thiazole was among the compounds synthesized and tested. nih.govacs.org

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-para-bromophenyl derivative of morpholine-based thiazole | Bovine Carbonic Anhydrase-II | 23.80 | rsc.org |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.gov Several novel series of compounds derived from or related to the this compound structure have been synthesized and evaluated for their α-glucosidase inhibitory potential.

One study synthesized a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides. nih.govmdpi.com Among these, the compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride demonstrated potent α-glucosidase inhibitory activity with an IC₅₀ value of 15 ± 0.030 µM, which was significantly lower than that of the standard drug acarbose. nih.govresearchgate.net This highlights the potential of incorporating the 4-bromophenylamino moiety, a close structural relative of this compound, in the design of effective α-glucosidase inhibitors.

In another study, amide-functionalized benzimidazolium salts were discovered as potent α-glucosidase inhibitors. While not direct derivatives, the study included compounds with a 4-bromophenylamino group, further underscoring the importance of this structural feature for inhibitory activity. nih.gov

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | nih.govresearchgate.net |

| Acarbose (Standard) | 58.8 ± 0.015 | nih.gov |

Tyrosinase Inhibition Investigations

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, an essential enzyme in melanin (B1238610) synthesis. A study focusing on acetamide (B32628) derivatives bearing a triazole ring found that a compound featuring a 4-bromophenyl group (25a) exhibited exceptionally high inhibitory activity against mushroom tyrosinase, with an IC50 value of 0.0048 μM. mdpi.com This potency was significantly greater than that of the standard inhibitor, kojic acid (IC50 = 16.832 μM). mdpi.com The research highlighted that derivatives with a 2-methoxyphenyl ring were generally more active than their aliphatic-substituted counterparts. mdpi.com Further research into thiazole derivatives also points to their potential as tyrosinase inhibitors.

Other Enzyme Systems Targeted by Morpholine Derivatives

The versatility of the morpholine scaffold allows its derivatives to target a wide array of enzyme systems beyond tyrosinase.

Carbonic Anhydrase (CA) Inhibition : Thiazole derivatives incorporating a morpholine moiety have been screened for their inhibitory action against carbonic anhydrase II (CA-II), a zinc-containing enzyme involved in numerous physiological processes. rsc.orgrsc.org These compounds were found to attach to the CA-II binding site, blocking its action. rsc.orgrsc.org Kinetic studies of the most potent inhibitors revealed a competitive type of inhibition. rsc.org

Cholinesterase Inhibition : In the context of neurodegenerative diseases, morpholine-based compounds have been evaluated for their ability to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com Morpholine-bearing quinoline (B57606) derivatives have shown significant AChE inhibitory activity. tandfonline.com The morpholine scaffold is valued for its ability to form hydrogen bonds with enzyme residues, enhancing its inhibitory potential. tandfonline.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition : Novel monocyclic β-lactam derivatives with a morpholine ring substituent have been assessed for their anti-inflammatory effects via inhibition of human inducible nitric oxide synthase (iNOS). nih.gov Certain compounds in this class were identified as potent iNOS inhibitors, with activity surpassing that of the reference compound dexamethasone. nih.gov

α-Glucosidase Inhibition : Morpholine derivatives have demonstrated significant inhibitory potential against α-glucosidase, an enzyme targeted in diabetes management. mdpi.com The inclusion of a morpholine moiety has been shown to have a positive effect on the inhibitory properties of these compounds. mdpi.com

Antimicrobial Efficacy (Antibacterial and Antifungal Assessments)

Derivatives incorporating the this compound structure have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

A series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and evaluated for their in vitro antimicrobial activity. The compound 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (25) was tested against various fungal strains, showing notable efficacy. tandfonline.com

Similarly, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed potent activity against Gram-positive bacteria, particularly Bacillus subtilis. nih.gov The presence of the 4-bromophenyl group was found to be crucial for this potent antibacterial effect. nih.gov Mannich bases derived from morpholine, including a 4-bromophenyl derivative, have also been screened, showing more activity towards Gram-positive than Gram-negative bacteria. ijpsr.com

| Compound | Organism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (25) | Aspergillus flavus | 6.25 | tandfonline.com |

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (25) | Mucor | 6.25 | tandfonline.com |

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (25) | Rhizopus | 6.25 | tandfonline.com |

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (25) | Microsporum gypseum | 6.25 | tandfonline.com |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored through various models. Chalcone derivatives, in particular, have been a focus of such investigations.

One study synthesized a series of chalcones and pyrazolines carrying a morpholinophenyl moiety. wiley.com The compound 3-(4-Bromophenyl)-1-(4-morpholinophenyl)-2-propen-1-one (2b) was evaluated in a carrageenan-induced rat paw edema model and demonstrated significant anti-inflammatory activity, with a 65.70% inhibition of edema. wiley.com This activity was among the highest in the series, suggesting the positive contribution of the 4-bromine substitution on the phenyl ring. wiley.com

Other research has focused on morpholine Mannich bases and morpholinopyrimidine derivatives as anti-inflammatory agents. rsc.orgjapsonline.com These studies have identified compounds that significantly reduce inflammatory mediators like nitric oxide (NO) and down-regulate the expression of iNOS and COX-2 proteins in LPS-induced macrophages. rsc.org

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-1-(4-morpholinophenyl)-2-propen-1-one (2b) | Carrageenan-induced rat paw edema | 65.70% inhibition | wiley.com |

| Morpholine Mannich base of AMACs (Compound 4c) | Inhibition of BSA denaturation | IC50 = 25.3 µM | japsonline.com |

| Morpholinopyrimidine derivative (V4) | NO generation in RAW 264.7 macrophages | Significant reduction at 12.5 μM | rsc.org |

| Morpholinopyrimidine derivative (V8) | NO generation in RAW 264.7 macrophages | Significant reduction at 12.5 μM | rsc.org |

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of 4-phenyl morpholine are known to possess activities related to the Central Nervous System (CNS). tandfonline.com Research has explored their interaction with various receptors.

Endothelin (ET) Receptor Antagonism : Sulfamide (B24259) derivatives containing a bromophenyl pyrimidine core have been developed as potent dual endothelin receptor antagonists. acs.org While a specific morpholine derivative (44) showed some loss of affinity, the general class of compounds demonstrated strong binding to both ETA and ETB receptors. acs.org

Adenosine (B11128) Receptor Antagonism : A 2-(4-bromophenyl)-derivative, identified as KF-26777, was found to be a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR), with a Ki of 0.2 nM. nih.gov Its high selectivity makes it a potential candidate for treating inflammatory diseases and brain ischemia. nih.gov

Antipsychotic Analogues : 4-(2-Bromophenyl)morpholine has been utilized as a key intermediate in the synthesis of analogues of the antipsychotic drug cariprazine, demonstrating its utility in developing agents for mental health disorders.

Antinociceptive Activity Evaluation

The pain-reducing effects of morpholine derivatives have been demonstrated in several preclinical studies. A significant investigation focused on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govnih.gov

In this study, the compound with a 4-bromophenyl substituent (T-101) showed a particularly strong, dose-dependent, and long-lasting antinociceptive effect in the hot plate test, a model for centrally acting analgesics. nih.gov It also demonstrated clear antinociceptive effects in the writhing test, which assesses peripherally acting analgesics. nih.gov Crucially, compound T-101 did not induce changes in locomotor activity or motor coordination, suggesting a favorable preliminary safety profile. nih.gov The combination of the morpholine and 1,2,4-triazole (B32235) systems was deemed beneficial for reducing nociception. nih.govnih.gov

| Compound | Test | Dose (mg/kg) | Result | Reference |

|---|---|---|---|---|

| T-101 (4-bromophenyl derivative) | Writhing Test | 12.5 | Significant antinociceptive effect (p < 0.001) | nih.gov |

| T-101 (4-bromophenyl derivative) | Writhing Test | 25 | Significant antinociceptive effect (p < 0.01) | nih.gov |

| T-101 (4-bromophenyl derivative) | Hot Plate Test | 12.5 & 25 | Strong, dose-dependent, long-lasting effect | nih.gov |

Anticancer Potential and Cytotoxic Profiling

The anticancer properties of this compound derivatives have been evaluated against various human tumor cell lines, revealing significant cytotoxic effects.

Mannich bases derived from 1,2,4-triazoles have shown promising anticancer activity. jst.go.jp Specifically, the 4-bromophenyl derivative 6m, which incorporates a methylpiperazine moiety, displayed more potent cytotoxic activity against gastric cancer (NUGC) cells (IC50=0.021 µM) than the standard compound CHS 828 and also showed significant activity against colon (DLDI) and liver (HEPG2) cancer cells. jst.go.jp

Another study on novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives found that a morpholin-4-ylmethyl derivative (17a) had strong antiproliferative action against the hepatocellular carcinoma cell line HepG2, with an IC50 of 0.141 μg/mL. rsc.org Furthermore, bromophenol hybrids containing N-heterocyclic moieties like morpholine have exhibited significant inhibitory activity against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), and HCT116 (colon). nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Mannich base 6m (4-bromophenyl derivative) | NUGC (Gastric) | 0.021 µM | jst.go.jp |

| Mannich base 6p (4-bromophenyl derivative) | NUGC (Gastric) | Equipotent to CHS 828 | jst.go.jp |

| Mannich base 6p (4-bromophenyl derivative) | HONE1 (Nasopharyngeal) | Equipotent to CHS 828 | jst.go.jp |

| Oxadiazole derivative 17a (morpholin-4-ylmethyl) | HepG2 (Liver) | 0.141 µg/mL | rsc.org |

| Bromophenol hybrid 17a | A549, Bel7402, HepG2, HCT116, Caco2 | Significant inhibitory activity | nih.gov |

Endothelin Receptor Antagonism Investigations

Research into the derivatives of this compound has identified potent antagonists for endothelin (ET) receptors, which play a significant role in vasoconstriction and cell proliferation. A notable medicinal chemistry program, starting from the structure of the dual ET receptor antagonist bosentan, led to the discovery of a new class of potent dual endothelin receptor antagonists based on a pyrimidine scaffold. researchgate.netacs.org

Within this research, scientists identified N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, known as Macitentan, as a particularly effective compound. researchgate.netacs.org It is a potent inhibitor of the ETa receptor and also possesses significant affinity for the ETb receptor. acs.org Structure-activity relationship (SAR) studies revealed that introducing a bromine atom at the para position of the phenyl ring, as seen in the 4-bromophenyl moiety, significantly improved the compound's affinity for both ETa and ETb receptors. acs.org

The investigation into various substituents on the core pyrimidine structure provided critical insights. While many derivatives showed high potency, the inclusion of a morpholine group in one analogue led to a reduction in affinity for both receptors. acs.org This highlights the sensitive nature of the receptor's binding pocket and the structural specificity required for potent antagonism.

Endothelin Receptor Antagonist Activity of Selected Pyrimidine Derivatives

The following table presents the in vitro inhibitory concentrations (IC50) for selected compounds against endothelin receptors ETa and ETb, demonstrating the impact of different substituents.

| Compound | Key Structural Feature | IC50 ETa (nM) | IC50 ETb (nM) | Reference |

|---|---|---|---|---|

| 56 | 4-Chlorophenyl | 1.5 | 260 | acs.org |

| 57 | 4-Bromophenyl | 0.8 | 150 | acs.org |

| 44 | Morpholine | 15 | 4000 | acs.org |

Antioxidant Activity Profiling

Derivatives of this compound have been evaluated for their antioxidant properties through various in vitro assays. These studies aim to determine the capacity of these compounds to neutralize harmful free radicals, which are implicated in a range of pathological conditions. impactfactor.org

One study focused on morpholine Mannich base derivatives, including a compound identified as 3-4-[(4-bromophenyl)methoxy]phenyl-3-(morpholin-4-yl)-N-phenylpropanamide (MB-9). impactfactor.org These compounds were screened for their radical scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, demonstrating significant radical scavenging properties. impactfactor.org

In another line of research, flavanone (B1672756) frameworks incorporating a morpholine carbodithioate moiety were investigated. mdpi.com The compound 6,8-Diiodo-2-(4-bromophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate was found to be among the most active in its series, showing better antioxidant properties than the standard, butylated hydroxytoluene (BHT), in both DPPH and ABTS assays. mdpi.com Furthermore, studies on morpholine-linked thiazole-chromene hybrids revealed that a bromo-substituted complex exhibited potent antioxidant activity with a DPPH inhibition of 83.2%. tandfonline.com

However, the addition of a morpholine substituent does not universally enhance antioxidant activity. In a study of certain acyclic curcumin (B1669340) analogues, the introduction of a morpholine Mannich base was found to generally lower the antioxidant capacity compared to the parent compounds. japsonline.com

Antioxidant Activity of Selected this compound Derivatives

This table summarizes the reported antioxidant activities of various derivatives, highlighting the assay method and key findings.

| Derivative Class | Specific Compound Example | Assay | Result | Reference |

|---|---|---|---|---|

| Morpholine Mannich Base | 3-4-[(4-bromophenyl)methoxy]phenyl-3-(morpholin-4-yl)-N-phenylpropanamide | DPPH & ABTS | Demonstrated significant radical scavenging property. | impactfactor.org |

| Dithiocarbamic Flavanone | 6,8-Diiodo-2-(4-bromophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate | DPPH & ABTS | More active than BHT standard. | mdpi.com |

| Thiazole-Chromene Hybrid | Morpholine-linked 6-bromochromen-3-yl hybrid | DPPH | 83.2% inhibition. | tandfonline.com |

| Antihyperlipidemic Morpholines | Aromatic substituted morpholine derivatives | Lipid Peroxidation | IC50 values for active compounds between 73 and 200 μM. | nih.gov |

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping

Elucidation of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) analysis of this compound derivatives has provided crucial insights into how chemical modifications influence biological effects. The nature and position of substituents on both the phenyl and morpholine rings can dramatically alter potency and selectivity.

Effect of the Bromophenyl Moiety: The bromine atom itself, and its position on the phenyl ring, is a key determinant of activity.

Halogen Type and Position: In the context of endothelin receptor antagonists, placing a bromine atom at the para-position of the phenyl ring resulted in higher potency compared to a chlorine atom at the same position. acs.org For carbonic anhydrase-II inhibitors, a 4-para-bromophenyl derivative showed good potency, indicating that a larger halogen can increase activity. rsc.org The para-position appears optimal, as it allows for favorable geometry and interactions like π-π stacking. Ortho-substitution, by contrast, can introduce steric hindrance that may be critical for specific receptor binding.

Halogen Bonding: The bromophenyl substituent can significantly influence interactions with biological targets through halogen bonds, a type of non-covalent interaction that can be crucial for effective ligand-protein binding. ontosight.ai

Effect of the Morpholine Ring and Other Substituents: The morpholine ring contributes to the physicochemical properties of the molecule, such as solubility. However, its direct effect on potency varies by target.

Endothelin Receptor Antagonists: A derivative featuring a morpholine group displayed a notable loss of affinity for both ETa and ETb receptors compared to other analogues with different substituents. acs.org

Antibacterial Chalcones: In a series of antibacterial chalcones, derivatives with a morpholine moiety were inactive, which was presumed to be due to increased hydrophilicity and consequently decreased penetration of the cellular membrane. acs.org

Linker Chemistry: The way the bromophenyl and morpholine moieties are connected also impacts activity. For instance, the presence of a thioether linkage compared to an ether linkage can affect lipophilicity and metabolic stability.

Identification of Key Structural Features for Desired Biological Responses

Pharmacophore mapping and SAR studies help identify the essential structural features required for a molecule to elicit a specific biological response.

Key Structural Motifs:

For Endothelin Receptor Antagonism: A successful pharmacophore includes a central pyrimidine core, a sulfamide linker, and a 5-substituent on the pyrimidine ring. acs.org The 4-bromophenyl group proved to be a highly effective 5-substituent for potent dual ET receptor antagonism. acs.orgacs.org

For Antibacterial Activity: In chalcone derivatives, the α,β-unsaturated linker between the two aromatic rings was found to be a critical feature for antibacterial activity; its reduction led to a complete loss of activity. acs.org

For General Binding: The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, modulating the activity of enzymes or receptors.

Pharmacophore Models: Computational pharmacophore models distill these structural insights into a 3D arrangement of essential features.

Antibacterial Chalcone Model: A ligand-based pharmacophore model for antibacterial activity was developed using active chalcone compounds. The resulting four-point model consisted of two aromatic ring features and two hydrogen bond acceptor features, defining the necessary spatial arrangement for activity. acs.org

Vasodilator Model: A 3D-QSAR pharmacophore model was generated for a series of vasodilators. Mapping a 6-(4-bromophenyl)-2-(morpholinomethyl) pyridazin-3(2H)-one derivative onto this model helped predict its activity and confirm its compatibility with the required structural constraints for vasorelaxant effects. nih.gov

General Model: Another study on various bioactive compounds generated a seven-feature pharmacophore model, which included two hydrogen bond acceptor features, three aromatic ring features, and two hydrogen bond donor features. ijpsr.com

These models are invaluable tools in drug discovery, guiding the design of new derivatives with improved potency and selectivity by ensuring they possess the key structural features required for interaction with the biological target.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous other properties can be derived.

For 4-(4-Bromophenyl)morpholine, DFT calculations, often using a basis set like B3LYP/6-311G++(d,p), can be employed to optimize its three-dimensional geometry, revealing precise bond lengths, bond angles, and dihedral angles. semanticscholar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. sapub.org

Table 1: Illustrative Quantum Chemical Properties of this compound Calculated via DFT Note: The following values are representative examples based on calculations for structurally similar aromatic and heterocyclic compounds and serve to illustrate the typical output of such an analysis.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. | 0.38 eV⁻¹ |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a cornerstone of structure-based drug design. mdpi.com

In the context of this compound, molecular docking simulations can be used to screen its potential as an inhibitor or modulator for various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov

The simulation predicts the most stable binding pose and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov For example, the morpholine (B109124) ring could act as a hydrogen bond acceptor, while the bromophenyl group could engage in hydrophobic or halogen bonding interactions within the receptor's active site. By comparing the docking score and binding mode of this compound to that of known inhibitors, researchers can prioritize it for further experimental testing. nih.gov

The insights gained from docking this compound can guide the rational design of new, more potent analogues. nih.gov If the initial docking reveals that a particular region of the binding pocket is unoccupied, the parent molecule can be chemically modified to include functional groups that can form favorable interactions in that space. For instance, if a hydrogen bond donor is present in the receptor near the bromine atom, replacing the bromine with a hydroxyl or amine group could lead to a derivative with higher binding affinity. This iterative process of docking, analysis, and structural modification accelerates the discovery of optimized lead compounds. geneonline.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uw.edu

An MD simulation of this compound, either alone in a solvent or complexed with a biological target, can reveal its conformational flexibility and the stability of its different shapes (conformers). researchgate.net When simulating a ligand-protein complex, MD is used to assess the stability of the binding pose predicted by docking. tandfonline.com By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (typically nanoseconds to microseconds), researchers can determine if the ligand remains stably bound in the active site. nih.gov MD simulations also provide a more accurate estimation of binding free energy by accounting for solvent effects and protein flexibility, offering a refinement of the initial docking scores. nih.gov

Cheminformatics Approaches for Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Cheminformatics involves the use of computational methods to analyze chemical data. For drug discovery, a crucial early step is to assess a compound's "drug-likeness" and predict its ADMET properties. nih.gov

Various computational models and rules, such as Lipinski's Rule of Five, can be applied to the structure of this compound to predict its oral bioavailability. These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Specialized software and web servers can predict a wide range of ADMET properties. nih.gov For this compound, these tools can estimate its likelihood of crossing the blood-brain barrier, its potential to be a substrate or inhibitor of cytochrome P450 enzymes (which are key to drug metabolism), its aqueous solubility, and potential toxicity risks like hERG inhibition or mutagenicity. This in silico profiling helps to identify potential liabilities early in the drug discovery process, saving time and resources. nih.govresearchgate.net

Table 2: Predicted ADMET and Drug-Likeness Profile for this compound Note: These properties are predicted using standard cheminformatics models and represent a typical in silico evaluation.

| Property | Prediction | Implication |

|---|---|---|

| Molecular Weight | 242.11 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~2.5 | Good balance for solubility and permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 (N and O in morpholine) | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately soluble | Favorable for absorption |

| Blood-Brain Barrier | Likely to be a penetrant | Potential for CNS activity |

| CYP450 Inhibition | Possible inhibitor of certain isozymes | Potential for drug-drug interactions |

| hERG Inhibition | Low to moderate risk | Needs experimental verification for cardiotoxicity |

Computational Studies of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction energy profiles that are often difficult to obtain experimentally. rsc.orgsmu.edu

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, DFT calculations can be used to map out the entire reaction pathway. For example, in a nucleophilic aromatic substitution reaction to synthesize the compound, calculations could elucidate the structure and energy of the Meisenheimer complex intermediate. Similarly, in reactions where the morpholine nitrogen acts as a nucleophile or a catalyst, computational studies can determine the activation energy barriers for each step. researchgate.netnih.gov This detailed mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and predicting the feasibility of new synthetic routes. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions on 4-(4-Bromophenyl)morpholine

The primary academic contributions regarding this compound lie in its synthesis and its application as a versatile chemical intermediate. The compound is a solid at room temperature with a melting point in the range of 114-118 °C. chemicalbook.comsigmaaldrich.com

Several synthetic routes to N-aryl morpholines have been established. A common industrial and laboratory method involves the reaction of a substituted phenylamine with a bis(2-haloethyl) ether, such as 2-chloroethyl ether, in the presence of a base and heated to high temperatures, typically between 130-180 °C, to facilitate the ring-closing reaction. google.com Another documented synthesis involves the reaction of a substrate in a buffered sodium bromide solution with an oxidizing agent like hydrogen peroxide. chemicalbook.com

Structurally, the position of the bromine atom on the phenyl ring is critical to the compound's properties. In this compound, the bromine is in the para position, which results in a molecule with higher symmetry and stability compared to its ortho and meta isomers. This para-substitution allows for a more planar geometry, which can enhance intermolecular interactions such as π-π stacking.

The reactivity of this compound is characterized by the properties of both the morpholine (B109124) ring and the bromophenyl group. The nitrogen atom of the morpholine ring acts as a weak base, while the bromine atom on the phenyl ring is a key functional group for further chemical modifications. vulcanchem.com It readily participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. vulcanchem.com A notable example is its reaction with 2-methoxy-4-vinylphenol (B128420) to produce a stilbene (B7821643) derivative that has been investigated in the context of Alzheimer's disease research. mdpi.com The compound is generally stable but is incompatible with strong oxidizing agents. sigmaaldrich.com

In medicinal chemistry, the morpholine scaffold is considered a "privileged structure" due to its favorable properties, including metabolic stability, a balanced hydrophilic-lipophilic profile, and its ability to improve the pharmacokinetic properties of a drug candidate. sci-hub.senih.gov Consequently, this compound serves as a valuable building block. Derivatives of 4-phenyl morpholine have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. tandfonline.com For instance, aryl-morpholine structures are key components in compounds designed as inhibitors for enzymes like PI3K, which are targets in cancer therapy. nih.govacs.org

In materials science, the compound is explored as a precursor for creating specialty chemicals and polymers. Its unique structure can be leveraged to synthesize advanced materials that may possess specific electronic or optical properties. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 30483-75-1 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂BrNO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 242.11 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 114-118 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White to light yellow solid | |

| SMILES | Brc1ccc(cc1)N2CCOCC2 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | UJTKZWNRUPTHSB-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Table 2: Comparative Analysis of Bromophenyl Morpholine Isomers

| Isomer | Bromine Position | Key Structural Features | Source(s) |

|---|---|---|---|

| 4-(2-Bromophenyl)morpholine | Ortho | High steric hindrance, strong inductive withdrawal, deviation from planarity. | |

| 4-(3-Bromophenyl)morpholine | Meta | Moderate inductive withdrawal, low steric hindrance. | |

| This compound | Para | High symmetry and stability, allows for planar geometry, enhances π-π stacking. |

Identification of Unexplored Research Avenues and Challenges

Despite its utility as a building block, the full biological and material profile of this compound itself is not extensively documented in publicly available research. While many studies focus on complex derivatives, the intrinsic activity of the parent compound remains an area ripe for investigation.

Unexplored Research Avenues:

Comprehensive Biological Screening: A systematic evaluation of this compound against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could reveal novel activities. Given that aryl-morpholines are active in the CNS, exploring its effects on neurological targets is a logical step. nih.govacs.org

Antimicrobial and Anticancer Profiling: While morpholine derivatives are known to have antimicrobial and anticancer properties, specific data for this compound is sparse. Investigating its efficacy against various bacterial and cancer cell lines could provide a baseline for future derivative design.

Polymer Chemistry: The application in materials science is often mentioned but lacks extensive detail. myskinrecipes.com Research could focus on the polymerization of this compound or its derivatives to create novel functional polymers, such as conductive polymers or materials with unique photophysical properties.

Chiral Synthesis and Analysis: The synthesis and separation of enantiomers of related chiral morpholines have been documented. smolecule.com Investigating the stereoselective synthesis of chiral analogs of this compound and evaluating the biological activity of individual enantiomers could be a significant area of research, as stereochemistry often plays a crucial role in pharmacology.

Challenges:

Toxicity Profile: A key challenge for any new chemical entity is understanding its toxicological profile. biosynce.com Detailed studies are needed to ensure the safety of this compound and its derivatives before they can be considered for advanced applications.

Synthetic Efficiency: While synthetic methods exist, optimizing them for higher yield, lower cost, and greater sustainability, particularly for large-scale production, remains an ongoing challenge for industrial applications. google.com

Outlook on Translational Applications in Medicinal Chemistry and Materials Science

The future for this compound appears promising, with clear potential for translational applications in both medicinal chemistry and materials science.

Medicinal Chemistry Outlook: The compound's role as a scaffold is its most significant asset. sci-hub.se The presence of the bromine atom provides a reactive handle for chemists to build molecular complexity through well-established cross-coupling reactions. This makes it an ideal starting point for generating libraries of compounds for drug discovery programs.

The demonstrated use of this compound in synthesizing molecules for Alzheimer's disease research highlights a direct translational path. mdpi.com The broader association of the aryl-morpholine motif with CNS-active compounds suggests potential for developing new treatments for a range of neurological and psychiatric disorders, including pain, depression, and schizophrenia. nih.govtandfonline.comacs.org Furthermore, its potential as a building block for targeted protein degraders, an emerging therapeutic modality, could be a future avenue of exploration. vulcanchem.com

Materials Science Outlook: In materials science, the focus will be on leveraging the compound's unique electronic and structural features. The bromophenyl group can be used to introduce this moiety into polymer backbones or as a side chain, potentially imparting properties like flame retardancy, or serving as a site for further functionalization of the material. Its incorporation into organic light-emitting diodes (OLEDs), sensors, or other advanced electronic materials is a plausible long-term goal that warrants further investigation. myskinrecipes.com The development of new catalysts based on this structure is another potential application.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(4-Bromophenyl)morpholine derivatives, and how do reaction conditions influence yield and purity?

- Answer: Common routes include:

- Azo Coupling : Diazotization of 4-bromoaniline followed by coupling with morpholine to form 4-[(4-Bromophenyl)azo]morpholine .

- Pyrazoline Integration : Reaction of this compound with substituted furans or thiopyrano[4,3-d]pyrimidine scaffolds under controlled temperatures (e.g., 80–100°C) to achieve yields >70% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while stoichiometric ratios of reactants (1:1.2 for amine:carbonyl) improve purity .

- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?

- Answer:

- 1H-NMR : Identify morpholine protons as multiplet signals at δ 3.4–3.8 ppm and aromatic protons (4-bromophenyl) as doublets near δ 7.7–7.8 ppm .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 550.5 for pyrazoline derivatives) and isotopic patterns consistent with bromine .

- HPLC : Use reverse-phase columns (C18) with MeOH/H2O (80:20) to assess purity (>95% for bioactive compounds) .

- Cross-Validation : Compare experimental data with NIST reference spectra to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refinement resolve structural ambiguities in this compound derivatives?

- Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) datasets .

- SHELX Workflow :

Structure Solution : SHELXD for phase determination via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions in morpholine rings) .

Validation : Check R factors (<0.05) and data-to-parameter ratios (>10:1) to ensure model accuracy .

- Applications : Resolve conformational flexibility in fused-ring systems (e.g., benzo[f]furoquinoline derivatives) .

Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?

- Answer:

- Dynamic Effects : Account for tautomerism or solvent-induced shifts in NMR (e.g., DMSO-d6 causing downfield shifts of NH protons) .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Isotopic Labeling : Introduce 13C or 2H labels to trace unexpected signals (e.g., bromine isotope splitting in MS) .

Q. How can this compound derivatives be modified to enhance biological activity in structure-activity relationship (SAR) studies?

- Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -NO2 at the phenyl ring) improve antimicrobial activity by enhancing electrophilicity .

- Pyrazoline Moieties : Introduce 4-fluorophenyl groups to increase lipophilicity and membrane penetration .

- Bioisosteric Replacement : Replace morpholine with thiomorpholine to modulate pharmacokinetics .

- In Silico Screening : Docking studies (AutoDock Vina) against target proteins (e.g., androgen receptor DBD) guide rational design .

Q. What methodologies optimize enantiomeric purity in pyrazoline-containing this compound derivatives?

- Answer:

- Chiral Catalysis : Use (R)-BINAP ligands in asymmetric cyclocondensation reactions to achieve >90% enantiomeric excess .

- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (70:30) to separate enantiomers .

- Crystallization-Induced Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired stereoisomers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.